5-Methyl-1,3,4-thiadiazole-2-carbonitrile
Description
Significance of 1,3,4-Thiadiazole (B1197879) Ring Systems in Contemporary Chemical Research
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its wide spectrum of pharmacological activities. researchgate.netmdpi.com This versatility stems from the ring's metabolic stability and its capacity to act as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's biological activity. rsc.org
Numerous studies have demonstrated that derivatives of 1,3,4-thiadiazole exhibit a remarkable array of biological effects, including:
Antimicrobial Activity: Compounds incorporating the 1,3,4-thiadiazole nucleus have shown potent activity against a range of bacteria and fungi. jocpr.comrsc.org
Anticancer Activity: A significant body of research has focused on the development of 1,3,4-thiadiazole derivatives as anticancer agents, with some compounds showing promising results against various cancer cell lines. mdpi.comdovepress.comnih.gov
Anti-inflammatory and Analgesic Effects: The thiadiazole scaffold is a component of molecules that have demonstrated anti-inflammatory and pain-relieving properties. jocpr.com
Anticonvulsant Activity: Research has also explored the potential of 1,3,4-thiadiazole derivatives in the management of seizures. jocpr.com
Other Biological Activities: The therapeutic potential of this ring system extends to antiviral, antitubercular, and diuretic activities, among others. jocpr.commdpi.com
The significance of this heterocyclic system is further underscored by its presence in several commercially available drugs. rsc.org
Overview of Research Directions for 5-Methyl-1,3,4-thiadiazole-2-carbonitrile and Related Derivatives
While extensive research has been conducted on the broader class of 1,3,4-thiadiazoles, specific and in-depth studies focused solely on this compound are more limited. However, the known biological activities of its close analogs provide a strong rationale for its investigation in several key areas. The functionalization of related compounds, such as 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764), to create libraries of new molecules for screening is a common strategy. mdpi.com
Anticancer Research: Given that numerous 1,3,4-thiadiazole derivatives exhibit cytotoxic properties against cancer cells, a primary research direction for this compound is in the field of oncology. mdpi.comdovepress.com The nitrile group can be a key pharmacophore or a synthetic handle for further derivatization to enhance anticancer potency and selectivity. Research into related compounds, such as 5-methylsulfonyl-1,3,4-thiadiazole-2-carbonitrile, suggests that modifications at the 2-position can be a fruitful area of investigation. prepchem.com
Antimicrobial Drug Discovery: The well-established antibacterial and antifungal properties of the 1,3,4-thiadiazole scaffold make this compound a candidate for the development of new antimicrobial agents. rsc.orgmdpi.com Research would likely focus on synthesizing derivatives and evaluating their activity against a panel of pathogenic microorganisms. The synthesis of novel 1,3,4-thiadiazole derivatives and their subsequent screening for antimicrobial activity is an active area of research. nih.gov
Materials Science: Beyond medicinal chemistry, heterocyclic compounds like thiadiazoles have applications in materials science. rsc.org The electronic properties of this compound, influenced by the electron-withdrawing nitrile group, could make it a building block for novel organic materials with interesting optical or electronic properties.
The following table summarizes some of the key properties of the parent compound and related structures, highlighting the data that informs these research directions.
| Compound Name | Molecular Formula | Key Research Findings/Potential |
| This compound | C4H3N3S | Limited direct research, but potential as an intermediate for anticancer and antimicrobial agents based on its structural similarity to biologically active derivatives. |
| 5-Methylsulfonyl-1,3,4-thiadiazole-2-carbonitrile | C4H3N3O2S2 | Synthesis has been reported, indicating the potential for functionalization at the 2-position. prepchem.com |
| 2-Mercapto-5-methyl-1,3,4-thiadiazole | C3H4N2S2 | A key precursor for the synthesis of various 1,3,4-thiadiazole derivatives, with studies on its functionalization available. mdpi.com |
| Various 2,5-disubstituted-1,3,4-thiadiazoles | Varies | Exhibit a broad range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. jocpr.comresearchgate.netmdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1,3,4-thiadiazole-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3S/c1-3-6-7-4(2-5)8-3/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLCKWOUWFCYHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Methyl 1,3,4 Thiadiazole 2 Carbonitrile and Its Chemical Precursors
Synthetic Pathways to the 1,3,4-Thiadiazole (B1197879) Core
The construction of the 1,3,4-thiadiazole ring system is a well-established area of heterocyclic chemistry, with several reliable methods available. These routes often begin with acyclic precursors containing the necessary nitrogen, carbon, and sulfur atoms, which are then induced to cyclize.
Cyclization Reactions from Thiosemicarbazide (B42300) Derivatives
The cyclization of thiosemicarbazide and its derivatives stands as one of the most efficient and widely utilized methods for synthesizing the 1,3,4-thiadiazole core. sbq.org.br This strategy typically involves the reaction of a thiosemicarbazide or an acylthiosemicarbazide with a suitable cyclizing agent, which is often a strong acid or a dehydrating agent. sbq.org.brnih.gov
Commonly used reagents for this transformation include concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃). sbq.org.brnih.govjocpr.comresearchgate.net The reaction proceeds by treating a thiosemicarbazide derivative with the acid, which catalyzes the intramolecular cyclization and subsequent dehydration to yield the aromatic thiadiazole ring. sbq.org.brptfarm.pl For instance, reacting thiosemicarbazide derivatives with various aromatic carboxylic acids in the presence of POCl₃ has been shown to successfully form 1,3,4-thiadiazole derivatives. jocpr.com Similarly, the reaction between a carboxylic acid and thiosemicarbazide using concentrated sulfuric acid as the oxidizing and dehydrating agent is a documented route. jocpr.com The choice of the acidic medium can be crucial, as cyclization of thiosemicarbazide derivatives in an acid medium typically yields 1,3,4-thiadiazole derivatives, whereas an alkaline medium often leads to 1,2,4-triazole (B32235) structures. ptfarm.pl
The following table summarizes various conditions for this cyclization:
| Starting Materials | Cyclizing Agent | Temperature | Yield (%) | Reference |
| Thiosemicarbazide & Benzoic Acid | conc. H₂SO₄ | 80-90 °C | 35-80 | sbq.org.br |
| Thiosemicarbazide Derivatives | Phosphoric Acid | Not Specified | 30-50 | sbq.org.br |
| Thiosemicarbazide Derivative & Aromatic Carboxylic Acids | POCl₃ | Not Specified | Not Specified | jocpr.com |
| Acylthiosemicarbazides | Methane Sulphonic Acid | Not Specified | High | nih.gov |
One-Pot Acylation and Cyclization Strategies
To improve efficiency and simplify procedures, one-pot strategies have been developed that combine the acylation of thiosemicarbazide and the subsequent cyclization into a single synthetic operation. encyclopedia.pubnih.gov This approach avoids the need to isolate the acylthiosemicarbazide intermediate, making the process more streamlined.
A notable one-pot method involves the reaction between a thiosemicarbazide and a carboxylic acid in the presence of a polyphosphate ester (PPE). encyclopedia.pubnih.gov PPE serves as a mild additive that facilitates both the initial acylation and the final cyclodehydration to form the 2-amino-1,3,4-thiadiazole. encyclopedia.pubnih.gov The reaction is often carried out in a solvent like chloroform, which helps to create a homogeneous reaction mixture and control the temperature. nih.gov Research has shown that for the reaction to proceed effectively, a sufficient amount of PPE is necessary, with at least 20 grams of PPE per 5 mmol of carboxylic acid being optimal. nih.gov This method represents a significant advancement as it avoids the use of harsh and toxic additives such as POCl₃ or SOCl₂. nih.gov
Salt formation between the carboxylic acid and thiosemicarbazide. nih.gov
Dehydration of the salt to form the N-acylthiosemicarbazide intermediate. nih.gov
Intramolecular cyclodehydration of the intermediate to yield the final 1,3,4-thiadiazole ring. nih.gov
Mechanistic Insights into Ring Closure Reactions
The mechanism for the acid-catalyzed cyclization of thiosemicarbazide derivatives to form the 1,3,4-thiadiazole ring is a well-understood process. sbq.org.br It commences with a nucleophilic attack from the primary amine nitrogen (N4) of the thiosemicarbazide onto the electrophilic carbonyl carbon of the carboxylic acid or its activated derivative. sbq.org.br
This initial attack is followed by the elimination of a water molecule, resulting in the formation of an N-acylthiosemicarbazide intermediate. sbq.org.br The next crucial step involves an intramolecular nucleophilic attack by the sulfur atom of the thioamide group onto the same carbonyl carbon, leading to the formation of a five-membered ring intermediate. sbq.org.br The final stage of the mechanism is another dehydration step, where a second molecule of water is eliminated from this cyclic intermediate. sbq.org.br This loss of water, coupled with a rearrangement of electrons, results in the formation of the stable, aromatic 1,3,4-thiadiazole ring. sbq.org.br
Synthesis of Key Intermediates Incorporating the 5-Methyl-1,3,4-thiadiazole Moiety
The synthesis of specifically substituted thiadiazoles, such as those with a methyl group at the 5-position, relies on the preparation of key intermediates that can be further functionalized.
Preparation of 2-Mercapto-5-methyl-1,3,4-thiadiazole (B193764)
2-Mercapto-5-methyl-1,3,4-thiadiazole is a critical intermediate for the synthesis of many related derivatives. nih.govchemicalbook.com A common industrial preparation method starts with ethyl acetate (B1210297) as the raw material and proceeds through a series of reactions. google.com
The synthesis involves three main steps:
Hydrazinolysis: Ethyl acetate is reacted with hydrazine (B178648) hydrate. In an optimized process, this reaction is performed without a solvent at an elevated temperature of 104-110 °C to produce an acethydrazide (B32501) solution, which significantly increases the reaction speed and conversion rate. google.com
Addition: The acethydrazide solution is then reacted with carbon disulfide. A key modification to traditional methods is the use of a liquefied ammonia (B1221849) solution in methanol (B129727) instead of potassium hydroxide. google.com The carbon disulfide is added to the acethydrazide solution first, followed by the ammonia solution, at a controlled temperature of 26-32 °C. google.com This sequence forms a dithiocarbazate intermediate.
Cyclization: The intermediate from the addition step is then cyclized to form the final product, 2-mercapto-5-methyl-1,3,4-thiadiazole. google.com
An alternative, classic synthesis involves the direct reaction of thiosemicarbazide with carbon disulfide, which has been reported to produce 2,5-dithiol-1,3,4-thiadiazole, a related structure. sbq.org.br
Synthesis of Halogenated Alkylthio Derivatives of 5-Methyl-1,3,4-thiadiazole
The mercapto group of 2-mercapto-5-methyl-1,3,4-thiadiazole is readily functionalized, allowing for the introduction of various side chains. The synthesis of ω-haloalkylthio derivatives is achieved through its reaction with α,ω-dihaloalkanes. mdpi.com The outcome of this reaction—yielding either the desired monosubstituted haloalkylthio product or a disubstituted symmetrical bis-thiadiazole—can be controlled by carefully tuning the reaction conditions. mdpi.com
To selectively synthesize the 2-(ω-haloalkylthio) derivatives, the reaction is typically performed with an excess of the α,ω-dihaloalkane reagent relative to the thiadiazole. mdpi.com Conversely, to favor the formation of the symmetrical bis-thiadiazole, a stoichiometric ratio of approximately 2:1 of the thiadiazole to the dihaloalkane is most effective. mdpi.com The choice of base and solvent also plays a role in optimizing the yield of the desired product. mdpi.com The products can typically be separated from the reaction mixture by flash chromatography. mdpi.com
The following table presents data on the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole with various α,ω-dibromoalkanes, illustrating how stoichiometry affects the product distribution. mdpi.com
| Dibromoalkane Reagent | Thiadiazole:Reagent Ratio | Base | Product(s) | Yield (%) | Reference |
| 1,2-Dibromoethane | 1:2 | NaH | 2-(2-Bromoethylthio)-5-methyl-1,3,4-thiadiazole | 45 | mdpi.com |
| 1,3-Dibromopropane | 1:2 | NaH | 2-(3-Bromopropylthio)-5-methyl-1,3,4-thiadiazole | 61 | mdpi.com |
| 1,4-Dibromobutane | 1:2 | NaH | 2-(4-Bromobutylthio)-5-methyl-1,3,4-thiadiazole | 65 | mdpi.com |
| 1,2-Dibromoethane | 2:1.1 | NaH | Bis-(5-methyl-1,3,4-thiadiazol-2-yl)ethane | 69 | mdpi.com |
| 1,3-Dibromopropane | 2:1.1 | NaH | Bis-(5-methyl-1,3,4-thiadiazol-2-yl)propane | 73 | mdpi.com |
| 1,4-Dibromobutane | 2:1.1 | NaH | Bis-(5-methyl-1,3,4-thiadiazol-2-yl)butane | 78 | mdpi.com |
Carboxylate and Carbonitrile Functionalization at Position 2
The introduction of carboxylate and carbonitrile functionalities at the C2 position of the 5-methyl-1,3,4-thiadiazole ring is a critical step in creating versatile intermediates for further synthesis.
The ethyl ester, Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate, can be synthesized from ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate. chemicalbook.com This reaction involves a cyclization process facilitated by a thionating agent like Lawesson's reagent. The reaction mixture is typically heated in a solvent such as tetrahydrofuran (B95107) (THF). chemicalbook.com Following the reaction, purification is often achieved through column chromatography. chemicalbook.com
Table 1: Synthesis of Ethyl 5-Methyl-1,3,4-thiadiazole-2-carboxylate
| Starting Material | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate | Lawesson's Reagent | Tetrahydrofuran (THF) | 75°C | 3 hours | 28% chemicalbook.com |
While direct synthesis routes for 5-Methyl-1,3,4-thiadiazole-2-carbonitrile are less commonly detailed, the introduction of a cyano group onto heterocyclic systems is a well-established transformation. A general and effective method is the cyanation of a halogenated precursor, typically using a cyanide source like copper(I) cyanide (CuCN) in a polar aprotic solvent. mdpi.com For instance, the synthesis of benzo[1,2-d:4,5-d′]bis( prepchem.commdpi.comnih.govthiadiazole)-4-carbonitrile was successfully achieved by heating the corresponding bromo-derivative with CuCN in dimethylformamide (DMF). mdpi.com This suggests a viable pathway for synthesizing the title compound from a 2-halo-5-methyl-1,3,4-thiadiazole precursor. The presence of the nitrile group is confirmed by characteristic spectroscopic signals, such as an IR absorption band around 2233 cm⁻¹. mdpi.com
Derivatization and Functionalization Reactions of this compound Scaffolds
The this compound scaffold and its precursors are subject to a variety of derivatization reactions, allowing for the generation of a diverse library of compounds.
Nucleophilic Substitution Reactions at the Carbonitrile Position
The carbonitrile group is a versatile functional group that can undergo nucleophilic attack to yield a range of derivatives. A key transformation is its conversion into a hydrazide moiety. This is typically achieved by first converting the nitrile or a corresponding ester into a hydrazide through reaction with hydrazine hydrate. nih.govgoogle.com For example, 3-methyl-1,2,4-thiadiazole-5-carbohydrazide (B1447067) is prepared by reacting the corresponding ester with hydrazine monohydrate in a solvent like isopropanol. google.com This reaction provides a crucial intermediate for further functionalization, such as the formation of Schiff bases.
Formation of Symmetrical Bis-Thiadiazole Linkages
Symmetrical bis-thiadiazole structures, where two thiadiazole rings are connected by a linker, can be synthesized from 2-mercapto-5-methyl-1,3,4-thiadiazole. mdpi.com This precursor is prepared via a multi-step process involving the reaction of ethyl acetate with hydrazine hydrate, followed by addition and cyclization reactions. google.com The functionalization to form bis-thiadiazoles is achieved by reacting the mercapto-thiadiazole with α,ω-dihaloalkanes. mdpi.com The outcome of the reaction, yielding either the bis-thiadiazole or a haloalkylthio intermediate, is highly dependent on the reaction conditions, including the base used, solvent, and the length and type of the alkyl halide linker. mdpi.com For instance, reactions with dibromomethane (B42720) or dichloromethane (B109758) predominantly yield the symmetrical methylene-bridged bis-thiadiazole. mdpi.com
Table 2: Synthesis of Symmetrical Bis-Thiadiazoles from 2-Mercapto-5-methyl-1,3,4-thiadiazole
| Dihaloalkane | Base | Solvent | Outcome | Ref. |
|---|---|---|---|---|
| Dibromomethane | Variable | Variable | Bis-thiadiazole is the sole product | mdpi.com |
| Dichloromethane | Variable | Variable | Bis-thiadiazole is the major product | mdpi.com |
| α,ω-Dibromoalkanes | K₂CO₃ / NaOH | Acetonitrile / Ethanol | Mixture of bis-thiadiazole and bromoalkylthio-thiadiazole | mdpi.com |
| α,ω-Dichloroalkanes | K₂CO₃ / NaOH | α,ω-dichloroalkane (solvent) | Mixture of bis-thiadiazole and chloroalkylthio-thiadiazole | mdpi.com |
Introduction of Diverse Functional Groups (e.g., Hydrazides, Schiff Bases)
The functionalized 5-methyl-1,3,4-thiadiazole core can be readily converted into more complex structures, including hydrazides and Schiff bases, which are valuable in various chemical applications.
Hydrazides: As a precursor to Schiff bases, acid hydrazides are commonly synthesized. The synthesis of acetic acid hydrazide containing a 5-methyl-2-benzoxazolinone moiety is achieved through the condensation of the corresponding acetate ester with hydrazine hydrate. nih.gov A similar strategy is employed for thiadiazole derivatives, where an ester like ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate can be reacted with hydrazine to form the corresponding 5-methyl-1,3,4-thiadiazole-2-carbohydrazide. google.commdpi.com
Schiff Bases: Schiff bases (or hydrazones) are synthesized by condensing a hydrazide with an aldehyde or ketone. nih.govsphinxsai.com For example, new Schiff bases can be prepared by refluxing a thiadiazole-based acid hydrazide with various substituted benzaldehydes in ethanol, often with a catalytic amount of acid. nih.govmdpi.com The formation of the Schiff base is confirmed by the disappearance of the NH₂ signal from the hydrazide and the appearance of a new singlet for the azomethine proton (H-C=N) in the ¹H-NMR spectrum. nih.gov
Table 3: Examples of Synthesized Schiff Bases from Thiadiazole Hydrazides
| Hydrazide Precursor | Aldehyde Reactant | Solvent | Conditions | Resulting Structure | Ref. |
|---|---|---|---|---|---|
| 5-amino-1,2,4-triazole-3-thione | Substituted Benzaldehydes | Ethanol | Reflux, cat. HCl | Schiff Base | nih.gov |
| Acetic acid hydrazide derivative | Aromatic Aldehydes | N/A | N/A | Arylidene hydrazides | nih.gov |
| 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide | Substituted Aldehydes | Ethanol | Reflux | Hydrazide-hydrazone | mdpi.com |
Advanced Spectroscopic and Structural Characterization of 5 Methyl 1,3,4 Thiadiazole 2 Carbonitrile Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. For 5-Methyl-1,3,4-thiadiazole-2-carbonitrile, the structure contains a methyl group and two distinct sp²-hybridized carbons in the heterocyclic ring, along with a carbon from the nitrile group.
One-Dimensional ¹H and ¹³C NMR for Chemical Shift Assignment and Multiplicity
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a single signal. The three magnetically equivalent protons of the methyl group (CH₃) attached to the C5 position of the thiadiazole ring would appear as a sharp singlet. Based on data from analogous compounds like 2-amino-5-methyl-1,3,4-thiadiazole (B108200), this signal would likely appear in the range of δ 2.5-2.8 ppm. The integration of this peak would correspond to three protons.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum would be expected to show four distinct signals corresponding to the four carbon atoms in the molecule:
C5-CH₃: The methyl carbon, which would be the most upfield signal, typically in the range of δ 15-20 ppm.
C-CN (Nitrile Carbon): The carbon of the nitrile group is expected to appear in the range of δ 110-120 ppm.
C2 and C5 (Ring Carbons): The two carbons of the 1,3,4-thiadiazole (B1197879) ring are electron-deficient and would therefore be significantly downfield. Based on studies of similar thiadiazole derivatives, their signals are expected between δ 140-170 ppm dergipark.org.tr. The C2 carbon, being attached to the electron-withdrawing nitrile group, would likely be the most downfield of the two.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| C5-H ₃ | ¹H | 2.5 - 2.8 | Singlet |
| C5-C H₃ | ¹³C | 15 - 20 | Quartet (coupled) |
| C N | ¹³C | 110 - 120 | Singlet |
| C 2 | ¹³C | 140 - 170 (likely more downfield) | Singlet |
| C 5 | ¹³C | 140 - 170 (likely more upfield) | Singlet |
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity Elucidation
Two-dimensional NMR experiments are crucial for confirming the structural assignment by showing correlations between nuclei.
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and carbons. For this molecule, a cross-peak would be expected between the proton signal of the methyl group (~δ 2.5-2.8 ppm) and the carbon signal of the same methyl group (~δ 15-20 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is essential for establishing the connectivity of the molecular skeleton. Key expected correlations would include:
A correlation between the methyl protons and the C5 carbon of the thiadiazole ring.
A potential weaker, three-bond correlation between the methyl protons and the C2 carbon of the ring, confirming the placement of the methyl group relative to the rest of the heterocycle.
Vibrational Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Frequencies
The FT-IR spectrum of this compound would be dominated by vibrations from the nitrile group and the heterocyclic ring.
C≡N Stretch: A sharp, intense absorption band characteristic of a nitrile group is expected in the region of 2220-2260 cm⁻¹. This is a highly diagnostic peak.
C=N Stretch: The stretching vibration of the carbon-nitrogen double bonds within the thiadiazole ring would likely appear in the 1550-1620 cm⁻¹ region dergipark.org.tr.
C-H Bending: Vibrations corresponding to the symmetric and asymmetric bending of the C-H bonds in the methyl group would be expected around 1450 cm⁻¹ and 1380 cm⁻¹.
Ring Vibrations: Other skeletal vibrations of the thiadiazole ring, including C-S stretching, would appear at lower frequencies in the fingerprint region (< 1300 cm⁻¹).
Table 2: Predicted Characteristic FT-IR Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| -C≡N | Stretch | 2220 - 2260 | Strong, Sharp |
| C=N (ring) | Stretch | 1550 - 1620 | Medium |
| -CH₃ | Asymmetric Bend | ~1450 | Medium |
| -CH₃ | Symmetric Bend | ~1380 | Medium |
Raman Spectroscopy for Complementary Vibrational Mode Analysis
Raman spectroscopy provides complementary information to FT-IR. Vibrational modes that are weak in IR may be strong in Raman, and vice versa.
The C≡N stretch is also typically strong and readily observable in the Raman spectrum.
Symmetric vibrations and bonds involving non-polar character, such as the C-S bonds in the ring, often produce more intense Raman signals than IR absorptions. The symmetric "breathing" modes of the thiadiazole ring would be expected to be prominent.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular weight of this compound (C₄H₃N₃S) is approximately 125.01 g/mol .
Molecular Ion (M⁺•): The mass spectrum would be expected to show a distinct molecular ion peak at m/z = 125.
Fragmentation Pattern: The fragmentation would likely involve the loss of stable neutral molecules or radicals. Plausible fragmentation pathways could include:
Loss of acetonitrile (CH₃CN) from the ring, which is a common fragmentation pathway for five-membered heterocycles.
Cleavage of the methyl group, resulting in a fragment at [M-15]⁺.
Ring cleavage events leading to smaller charged fragments containing sulfur and nitrogen. The stability of the heterocyclic ring would influence the extent of fragmentation.
High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Confirmation
High-Resolution Mass Spectrometry is a definitive technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₄H₃N₃S, the exact mass can be calculated and then compared against the experimentally determined value.
The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ³²S). This precise measurement helps to distinguish the compound from other molecules with the same nominal mass but different elemental compositions. Techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer are commonly employed for such determinations, offering mass accuracy in the parts-per-million (ppm) range. oup.com
Table 1: HR-MS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₄H₃N₃S |
| Calculated Exact Mass | 125.0075 |
| Molecular Weight | 125.15 |
Note: The calculated exact mass is based on the primary isotopes of the constituent elements.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique used to separate, identify, and quantify individual components within a mixture. For the purity assessment of this compound, an LC system, such as High-Performance Liquid Chromatography (HPLC), is first used to separate the target compound from any impurities, starting materials, or byproducts. mdpi.com
The separated components then enter the mass spectrometer, which serves as a highly sensitive and selective detector. By monitoring the mass-to-charge ratio (m/z) corresponding to the parent compound, its purity can be determined as a percentage of the total detected ions. This method is advantageous as it can detect and help identify even trace-level impurities that might not be visible with other techniques. mdpi.comresearchgate.net The choice of chromatographic conditions (e.g., column type, mobile phase) is critical for achieving adequate separation and accurate purity determination. researchgate.net
Single-Crystal X-ray Diffraction (XRD) for Solid-State Molecular Architecture
Single-crystal X-ray diffraction (XRD) provides the most definitive three-dimensional structural information for a crystalline solid. This technique allows for the precise determination of atomic positions, bond lengths, and bond angles, offering a detailed view of the molecule's architecture in the solid state.
Determination of Crystal System, Space Group, and Unit Cell Parameters
Table 2: Representative Crystallographic Data for a Related Substituted 1,3,4-Thiadiazole Compound
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic mdpi.com |
| Space Group | P2₁/n researchgate.netmdpi.com |
| a (Å) | 7.8707(2) mdpi.com |
| b (Å) | 15.9681(4) mdpi.com |
| c (Å) | 11.9798(4) mdpi.com |
| **β (°) ** | 100.283(3) mdpi.com |
| **Volume (ų) ** | 1481.44(7) mdpi.com |
| Z | 4 mdpi.com |
Note: Data presented is for a representative fused triazolo-thiadiazole compound to illustrate typical parameters and does not represent this compound itself. mdpi.com
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles within the this compound Framework
Table 3: Typical Bond Lengths and Angles for the 1,3,4-Thiadiazole Ring
| Bond/Angle | Typical Value |
|---|---|
| S1–C2 (Å) | ~1.74 |
| S1–C5 (Å) | ~1.73 |
| N3–N4 (Å) | ~1.37 |
| C2–N3 (Å) | ~1.31 |
| C5–N4 (Å) | ~1.32 |
| **C–S–C (°) ** | ~86.5 |
| **S–C–N (°) ** | ~114.5 |
Note: These are generalized values based on the fundamental 1,3,4-thiadiazole structure and may vary with substitution.
Investigation of Intermolecular Interactions (e.g., N-H...S Hydrogen Bonding, π-π Stacking)
Intermolecular interactions are crucial in dictating the packing of molecules within a crystal lattice. In many 1,3,4-thiadiazole derivatives, hydrogen bonding plays a significant role. For example, in structures containing amino or thiol groups, N–H···S or N–H···N hydrogen bonds are common, often linking molecules into chains or sheets. nih.govresearchgate.net
For this compound, which lacks strong hydrogen bond donors like N-H or O-H, other interactions become dominant. One such significant interaction is π-π stacking between the electron-rich thiadiazole rings of adjacent molecules. nih.govnih.gov These interactions, where the planes of the rings are parallel, contribute significantly to the crystal's cohesion. researchgate.net The centroid-to-centroid distance for such stacking is typically in the range of 3.4 to 3.8 Å. nih.govnih.gov Weak C–H···N or C–H···S hydrogen bonds may also be present, further stabilizing the crystal structure. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a ground state to a higher energy state. For aromatic and heterocyclic compounds like this compound, the most prominent absorptions are typically due to π→π* transitions within the conjugated system of the thiadiazole ring. nih.govnih.gov
The position of the maximum absorption wavelength (λmax) and the molar absorptivity (ε) are characteristic of the molecule's electronic structure. tanta.edu.eg The presence of the methyl and carbonitrile substituents on the thiadiazole ring will influence the energy of these transitions. Solvents can also affect the absorption spectrum; polar solvents may cause shifts in λmax compared to non-polar solvents due to differential stabilization of the ground and excited states. nih.govtanta.edu.eg Spectroscopic studies on similar 1,3,4-thiadiazole derivatives show strong absorption bands in the UV region, often between 250 and 350 nm. nih.govnih.govdergipark.org.tr
Table 4: Expected Electronic Absorption Data for this compound
| Parameter | Expected Range/Value |
|---|---|
| λmax | ~250–350 nm |
| Transition Type | π→π* |
| Chromophore | 1,3,4-Thiadiazole ring |
Note: The exact λmax is dependent on the solvent and the specific electronic effects of the substituents.
Computational Chemistry and Theoretical Modeling of 5 Methyl 1,3,4 Thiadiazole 2 Carbonitrile Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of 1,3,4-thiadiazole (B1197879) derivatives with a high degree of accuracy. cyberleninka.rudergipark.org.trnih.gov
The first step in the theoretical investigation of a molecule is to determine its most stable three-dimensional structure. Geometry optimization calculations are performed to find the minimum energy conformation on the potential energy surface. For 1,3,4-thiadiazole systems, methods like DFT with the B3LYP hybrid functional and basis sets such as 6-311++G(d,p) are commonly used to obtain reliable ground-state geometries. scielo.br The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum. researchgate.net
For 5-Methyl-1,3,4-thiadiazole-2-carbonitrile, the optimization process would yield precise data on bond lengths, bond angles, and dihedral angles. Based on studies of similar structures like 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole, the bond angles within the five-membered thiadiazole ring are expected to deviate from the ideal 120°, a common feature in such heterocyclic systems. nih.gov The planarity of the thiadiazole ring is a key feature, though substituents may lie slightly out of this plane.
Conformational analysis involves identifying different spatial arrangements of the atoms (conformers) that can be interconverted by rotation about single bonds. For this compound, this would primarily involve the rotation of the methyl group. While the energy barrier for this rotation is expected to be low, DFT calculations can precisely determine the most stable (lowest energy) rotational position of the methyl protons relative to the thiadiazole ring. iu.edu.sa
| Parameter | Bond | Expected Length (Å) | Parameter | Angle | Expected Angle (°) |
| Bond Length | N2-N3 | ~1.40 | Bond Angle | N3-C2-S1 | ~115 |
| Bond Length | C2-N3 | ~1.30 | Bond Angle | C2-N3-N4 | ~111 |
| Bond Length | C5-N4 | ~1.31 | Bond Angle | N3-N4-C5 | ~111 |
| Bond Length | C2-S1 | ~1.84 | Bond Angle | N4-C5-S1 | ~115 |
| Bond Length | C5-S1 | ~1.82 | Bond Angle | C2-S1-C5 | ~88 |
| Bond Length | C5-C(methyl) | ~1.50 | Dihedral Angle | C(methyl)-C5-N4-N3 | Planar |
| Bond Length | C2-C(nitrile) | ~1.44 | Dihedral Angle | C(nitrile)-C2-N3-N4 | Planar |
| Bond Length | C-N (nitrile) | ~1.16 |
The electronic properties of a molecule are governed by its molecular orbitals. The most important of these are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.com A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. irjweb.com
For 1,3,4-thiadiazole derivatives, DFT calculations typically show that the HOMO is distributed over the electron-rich parts of the molecule, often including the sulfur atom and the π-system of the ring. The LUMO is generally located over the electron-deficient regions. In this compound, the electron-withdrawing nitrile group is expected to significantly influence the distribution and energy of the LUMO, likely lowering its energy and concentrating electron density on the C2-carbon and the nitrile moiety.
| Parameter | Gas Phase (eV) | In Water (eV) | In Benzene (eV) |
| EHOMO | -5.11 | -5.26 | -5.16 |
| ELUMO | -1.24 | -1.32 | -1.26 |
| Energy Gap (ΔE) | 3.87 | 3.94 | 3.90 |
Note: This table presents representative data calculated for a similar molecule (tetrathiafulvalene) using DFT (B3LYP/6-311++G) to illustrate typical values and solvent effects. edu.krd Specific values for this compound would require a dedicated computational study.
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors provide a theoretical basis for understanding reactivity within the framework of DFT. irjweb.com
Ionization Potential (IP): The energy required to remove an electron. IP ≈ -EHOMO
Electron Affinity (EA): The energy released when an electron is added. EA ≈ -ELUMO
Electronegativity (χ): The ability of a molecule to attract electrons. χ = (IP + EA) / 2
Chemical Hardness (η): The resistance to change in electron distribution. η = (IP - EA) / 2
Chemical Softness (S): The inverse of hardness. S = 1 / (2η)
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. ω = χ² / (2η)
These parameters are crucial for predicting how a molecule will interact in a chemical reaction. For instance, a high electrophilicity index indicates a good electrophile, while high softness suggests a good nucleophile. Calculations on related heterocyclic systems show how these values are influenced by different substituents and the surrounding solvent medium. edu.krd
| Descriptor | Formula | Typical Calculated Value (eV) |
| Ionization Potential (IP) | -EHOMO | 5.11 |
| Electron Affinity (EA) | -ELUMO | 1.24 |
| Electronegativity (χ) | (IP+EA)/2 | 3.175 |
| Chemical Hardness (η) | (IP-EA)/2 | 1.935 |
| Electrophilicity Index (ω) | χ²/(2η) | 2.60 |
Note: The values are derived from the representative data in the previous table and are intended to be illustrative of the results obtained from such calculations. edu.krd
DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to validate the computed structure.
Vibrational Frequencies (IR): Theoretical vibrational analysis can predict the infrared (IR) spectrum of a molecule. Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or rocking of bonds. researchgate.net For 1,3,4-thiadiazole derivatives, characteristic vibrations include C-H stretching of the methyl group, C≡N stretching of the nitrile group, and various C=N, C-N, N-N, and C-S ring stretching and deformation modes. researchgate.netresearchgate.net Comparing the calculated spectrum with an experimental FT-IR spectrum is a standard method for structural confirmation. dergipark.org.tr
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). iu.edu.sa Calculations can be performed in the gas phase or by incorporating a solvent model, such as the Polarizable Continuum Model (PCM), to simulate solution-phase conditions. iu.edu.sa For this compound, this would predict the chemical shifts for the methyl protons and carbon, the two thiadiazole ring carbons, and the nitrile carbon.
UV-Vis Absorption Maxima: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and corresponding absorption wavelengths (λmax) in the ultraviolet-visible (UV-Vis) spectrum. dergipark.org.tr These transitions typically correspond to the excitation of an electron from an occupied orbital (like the HOMO) to an unoccupied orbital (like the LUMO).
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H Stretch | Methyl (CH₃) | 2900-3000 |
| C≡N Stretch | Nitrile | 2220-2260 |
| C=N Stretch | Thiadiazole Ring | 1500-1600 |
| CH₃ Bending | Methyl (CH₃) | 1370-1465 |
| N-N Stretch | Thiadiazole Ring | 1080-1100 |
| C-S Stretch | Thiadiazole Ring | 600-800 |
Note: This table is based on characteristic vibrational frequencies for functional groups and data from DFT calculations on similar 1,3,4-thiadiazole derivatives. researchgate.netresearchgate.net
Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Dynamics
While DFT calculations are excellent for studying the properties of single molecules (in the gas phase or with implicit solvent), Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a more realistic, explicitly solvated environment. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into dynamic processes and intermolecular interactions. researchgate.net
For this compound, an MD simulation could be used to:
Study its solvation structure and dynamics in different solvents (e.g., water, ethanol).
Investigate how molecules of the compound interact with each other in a condensed phase, looking for evidence of aggregation or specific packing arrangements driven by non-covalent interactions like π–π stacking or dipole-dipole forces.
Simulate the interaction of the molecule with a biological target, such as the active site of an enzyme, to understand its binding mode and stability. nih.gov
These simulations provide a dynamic picture that complements the static information obtained from DFT, revealing how the molecule behaves in a complex, real-world system. nih.gov
Investigation of Tautomeric Equilibria in Substituted 1,3,4-Thiadiazoles
Tautomerism, the process by which isomers are interconverted through the migration of a proton, is a crucial phenomenon in many heterocyclic systems. nih.gov In the 1,3,4-thiadiazole family, the most studied forms are the thiol-thione and amino-imino tautomerisms, which occur in derivatives bearing -SH or -NH₂ groups, respectively. researchgate.netresearchgate.net
Computational chemistry is a powerful tool for studying these equilibria. By calculating the relative energies (including free energies) of all possible tautomers, the most stable form and the equilibrium constant between them can be predicted. iu.edu.sa For example, studies on 5-methyl-1,3,4-thiadiazole-2-thiol have shown that the thione tautomer is generally more stable than the thiol form. researchgate.net
While this compound does not possess the typical functional groups for this type of tautomerism, theoretical studies would still investigate other possibilities, such as protonation equilibria. DFT calculations can determine the most likely site of protonation (e.g., at N3 or N4 of the thiadiazole ring) by comparing the energies of the resulting conjugate acids. This information is vital for understanding the molecule's behavior in acidic media.
Reactivity and Mechanistic Studies of 5 Methyl 1,3,4 Thiadiazole 2 Carbonitrile Derivatives
Reaction Kinetics and Thermodynamics of Derivatization Reactions
The kinetics of derivatization reactions involving 1,3,4-thiadiazoles are significantly influenced by reaction conditions such as temperature and the choice of catalyst. For instance, the use of microwave irradiation for acid-catalyzed cyclizations to form thiadiazole rings has been shown to increase product yields and substantially reduce reaction times compared to conventional heating methods. The progress of such reactions, like the formation of thiadiazole Schiff bases, can be monitored over time using techniques like thin-layer chromatography (TLC) to qualitatively assess the reaction rate. jocpr.com
Below is a table summarizing factors that influence the reaction kinetics of thiadiazole derivatization.
| Factor | Observation | Kinetic Implication | Reference |
|---|---|---|---|
| Temperature | Increasing temperature during the formation of 2-amino-5-methyl-1,3,4-thiadiazole (B108200) shifts the equilibrium toward the products. | Higher temperature increases the reaction rate, making the formation more favorable. | researchgate.net |
| Catalyst/Reagent | Using polyphosphate ester (PPE) as a cyclodehydration agent requires a minimum amount (≥20 g per 5 mmol of acid) for the reaction to proceed. | The concentration of the catalyst is critical for the reaction kinetics; below a certain threshold, the reaction rate is negligible. | nih.gov |
| Energy Source | Microwave irradiation in acid-catalyzed cyclizations. | Reduces reaction times and increases product yields compared to conventional heating, indicating a significant acceleration of the reaction rate. | researchgate.net |
Pathways for Nucleophilic and Electrophilic Attack on the Thiadiazole Ring
The 1,3,4-thiadiazole (B1197879) ring is characterized as an electron-deficient aromatic system. researchgate.net This deficiency is due to the electron-withdrawing effect of the two nitrogen atoms, which makes the carbon atoms of the ring (C2 and C5) relatively inert to electrophilic substitution. researchgate.netnih.gov However, the ring is susceptible to nucleophilic attack. researchgate.net The specific pathways for these reactions are highly dependent on the nature of the substituents attached to the ring.
Electrophilic Attack:
Attack at Ring Nitrogen: The lone pair of electrons on the ring nitrogen atoms makes them the primary sites for electrophilic attack. This reaction, known as quaternization, typically occurs with reagents like alkyl halides, leading to the formation of 1,3,4-thiadiazolium salts. nih.gov The specific nitrogen atom that is alkylated can depend on the electronic effects of the substituents at C2 and C5.
Attack at Ring Carbon: Direct electrophilic attack at the carbon atoms (e.g., nitration, halogenation, sulfonation) does not typically occur on an unsubstituted or deactivated 1,3,4-thiadiazole ring due to its low electron density. nih.gov However, if the ring is substituted with a strong electron-donating group, such as an amino (-NH₂) group, electrophilic substitution can be directed to the available carbon position. For example, 2-amino-substituted 1,3,4-thiadiazoles react with bromine in acetic acid to yield the 5-bromo derivatives. nih.gov
Nucleophilic Attack:
Attack at Ring Carbon: The electron-deficient nature of the C2 and C5 carbons makes them susceptible to nucleophilic attack. nih.gov This is one of the most common reaction pathways for functionalizing the thiadiazole ring. If a carbon atom bears a suitable leaving group (e.g., a halogen), it can be readily displaced by a wide range of nucleophiles. mdpi.com This pathway is crucial for the synthesis of various 2- or 5-substituted thiadiazoles. nih.gov
Attack at Hydrogen Attached to Carbon: In some cases, a strong base can deprotonate a hydrogen atom attached to a ring carbon, generating a carbanionic intermediate. This is particularly relevant for 1,3,4-thiadiazolium salts, which can be deprotonated to form mesoionic compounds or ylides that can be trapped by electrophiles. nih.gov
Role of Catalysis in Synthetic Transformations
Catalysis plays an indispensable role in the synthesis and derivatization of 1,3,4-thiadiazoles, facilitating key bond-forming and cyclization steps that might otherwise be inefficient or require harsh conditions. Catalysts in this context can range from classical acids and bases to modern organometallic and organocatalytic systems.
Strong acids are frequently employed as dehydrating and cyclizing agents. Phosphorus oxychloride (POCl₃), concentrated sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA) are commonly used to promote the cyclodehydration of thiosemicarbazide (B42300) derivatives with carboxylic acids to yield the 2-amino-5-substituted-1,3,4-thiadiazole core. jocpr.comnih.govcapes.gov.brorganic-chemistry.org More recently, polyphosphate ester (PPE) has been developed as an effective one-pot reagent for this transformation, avoiding the use of more toxic reagents like POCl₃. nih.gov
Modern catalytic methods have expanded the synthetic toolkit. For instance, bis(triphenylphosphine)palladium(II)dichloride has been utilized as a catalyst for C–S bond formation via thioetherification, allowing for the attachment of arylthio groups to the thiadiazole ring. isres.org Green chemistry approaches have employed recyclable catalysts like β-cyclodextrin-SO₃H, which acts as a proton-donor catalyst in aqueous media. isres.org Furthermore, iodine (I₂) can be used as a catalyst to mediate oxidative C-S bond formation in a transition-metal-free approach to 2-amino-1,3,4-thiadiazoles. google.com
The table below details various catalysts and their specific roles in the synthesis of 1,3,4-thiadiazole derivatives.
| Catalyst/Reagent | Reaction Type | Role of Catalyst | Reference |
|---|---|---|---|
| Phosphorus Oxychloride (POCl₃) | Cyclodehydration | Acts as a dehydrating and cyclizing agent for forming the thiadiazole ring from a carboxylic acid and thiosemicarbazide. | jocpr.comnih.govcapes.gov.br |
| Concentrated Sulfuric Acid (H₂SO₄) | Cyclization | Promotes intramolecular cyclization via dehydration. | jocpr.comorganic-chemistry.org |
| Polyphosphoric Acid (PPA) | Cyclization | Serves as an acid catalyst and dehydrating medium for ring closure reactions. | researchgate.net |
| Lawesson's Reagent | Thionation | Converts carbonyl groups (amides) into thiocarbonyl groups (thioamides), which are key intermediates for thiadiazole synthesis. | google.com |
| Iodine (I₂) | Oxidative C-S bond formation | Mediates the oxidative cyclization of condensation products of aldehydes and thiosemicarbazide. | google.com |
| β-Cyclodextrin-SO₃H | Condensation/Cyclization | Acts as a recyclable, water-tolerant Brønsted acid catalyst for green synthesis protocols. | isres.org |
| Bis(triphenylphosphine)palladium(II)dichloride | C-S Cross-Coupling | Catalyzes the formation of a carbon-sulfur bond (thioetherification). | isres.org |
| Polyphosphate Ester (PPE) | One-pot Cyclodehydration | Facilitates the one-pot reaction of carboxylic acids and thiosemicarbazide, acting as a dehydrating agent. | nih.gov |
Hydrolysis and Other Functional Group Transformations of the Carbonitrile Moiety
The carbonitrile (-C≡N) group at the C2 position of the thiadiazole ring is a versatile functional handle that can undergo a variety of chemical transformations. These reactions provide pathways to other important heterocyclic and functionalized derivatives.
One of the fundamental reactions of the nitrile group is its hydrolysis . Under acidic (e.g., HCl) or basic (e.g., NaOH) conditions, the nitrile can be hydrolyzed. organic-chemistry.org Depending on the reaction conditions, the hydrolysis can yield either a carboxamide (partial hydrolysis) or a carboxylic acid (complete hydrolysis). This transformation converts the 2-carbonitrile derivative into 5-methyl-1,3,4-thiadiazole-2-carboxamide or 5-methyl-1,3,4-thiadiazole-2-carboxylic acid, respectively, which are themselves valuable intermediates for further derivatization.
A particularly significant transformation of the 2-carbonitrile group is its conversion into a tetrazole ring . This is achieved through a [3+2] cycloaddition reaction with an azide (B81097) source, most commonly sodium azide (NaN₃). mdpi.comyoutube.com The reaction is typically catalyzed by a Lewis acid (e.g., zinc chloride) or a Brønsted acid (e.g., ammonium (B1175870) chloride) and involves the activation of the nitrile, followed by nucleophilic attack of the azide anion and subsequent ring closure. This reaction is a powerful method for creating 2-(1H-tetrazol-5-yl)-5-methyl-1,3,4-thiadiazole, a molecule that combines two important heterocyclic pharmacophores. The tetrazole ring is often considered a bioisostere of a carboxylic acid group due to its similar pKa, which is a valuable strategy in drug design.
The following table summarizes key transformations of the 2-carbonitrile functional group.
| Transformation | Reagents | Product Functional Group | Significance | Reference |
|---|---|---|---|---|
| Hydrolysis | H₂O, H⁺ (e.g., HCl) or OH⁻ (e.g., NaOH) | Carboxylic Acid (-COOH) or Carboxamide (-CONH₂) | Provides access to key synthetic intermediates for amidation or esterification. | organic-chemistry.org |
| [3+2] Cycloaddition | Sodium Azide (NaN₃), Lewis or Brønsted Acid (e.g., NH₄Cl) | Tetrazole Ring | Creates a tetrazole-thiadiazole hybrid molecule; the tetrazole acts as a carboxylic acid bioisostere. | mdpi.com |
Advanced Applications of 5 Methyl 1,3,4 Thiadiazole 2 Carbonitrile and Its Derivatives
Agrochemical Science
Derivatives of 5-methyl-1,3,4-thiadiazole-2-carbonitrile are the subject of significant research in agrochemical science due to their wide-ranging biological activities. These compounds have been explored for their potential as fungicides, pesticides, and plant growth regulators.
Research into Fungicidal and Pesticidal Activities
The 1,3,4-thiadiazole (B1197879) ring is a key component in the development of new agrochemicals, exhibiting notable fungicidal and pesticidal properties.
Fungicidal Activity:
Research has demonstrated that derivatives of 1,3,4-thiadiazole show considerable efficacy against a variety of phytopathogenic fungi. For instance, a study on N-acyl-N-arylalanines containing a 1,2,3-thiadiazole fragment revealed moderate antifungal activity against fungi such as Botrytis cinerea, Rhizoctonia solani, and Sclerotinia sclerotiorum in vitro. One particular compound, at a concentration of 200 µg/mL, showed 92% effectiveness against Alternaria brassicicola in in vivo tests, a level of efficacy comparable to the commercial resistance inducer tiadinil.
Another study focused on newly synthesized thiadiazole-linked compounds, which were tested for their in vitro inhibitory activities against five types of plant pathogenic fungi using a mycelium growth inhibition assay. Additionally, 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol, has been identified as a potent agent against various Candida species and molds, with minimum inhibitory concentration (MIC) values ranging from 8 to 96 μg/ml. The mechanism of its antifungal action is believed to involve the disruption of cell wall biogenesis.
Interactive Data Table: Fungicidal Activity of 1,3,4-Thiadiazole Derivatives
| Compound/Derivative | Target Fungi | Concentration | Inhibition/Efficacy | Reference |
| N-acyl-N-arylalanine with 1,2,3-thiadiazole | Alternaria brassicicola | 200 µg/mL | 92% effective | |
| 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol | Candida species, molds | 8 to 96 µg/ml | MIC values | |
| 3,4-dichloroisothiazole derivatives | B. cinerea, R. solani, S. sclerotiorum | 0.1 mg/mL | >60% radial growth inhibition |
Pesticidal Activity:
In addition to fungicidal properties, 1,3,4-thiadiazole derivatives have been investigated for their insecticidal activities. A series of novel 1,3,4-thiadiazole 5-fluorouracil acetamide derivatives were synthesized and evaluated against Tetranychus cinnabarinus and Aphis craccivora. The results indicated that most of these compounds exhibited a good combination of stomach and contact toxicity against these pests. Notably, one of the compounds demonstrated insecticidal activity against Aphis craccivora that was superior to the commercial insecticide thiacloprid and comparable to imidacloprid.
Investigation of Plant Growth Regulation Properties
The application of 1,3,4-thiadiazole derivatives extends to the regulation of plant growth. Research has shown that these compounds can positively influence plant physiology. For example, a series of novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives were found to enhance the photosynthetic efficiency of tobacco leaves infected with Tobacco Mosaic Virus (TMV). Treatment with these compounds led to a significant increase in the chlorophyll content and the net photosynthesis value of the leaves. This suggests that the compounds help maintain stable chlorophyll levels, thereby protecting the host plant from viral infection and promoting healthier growth. Furthermore, these derivatives were observed to induce a more compact arrangement of mesophyll and palisade cells and cause stomatal closure, forming a defensive barrier against viral infection.
Studies on Synergistic Effects with Commercial Agrochemicals
A promising area of research is the synergistic effect of 1,3,4-thiadiazole derivatives when combined with existing commercial agrochemicals. This approach can enhance efficacy and potentially reduce the required dosage of conventional pesticides, mitigating issues like resistance and environmental impact.
Studies have demonstrated a strong synergistic antibacterial effect against Staphylococcus aureus when 1,3,4-thiadiazole derivatives are used concomitantly with the commercial antibiotic kanamycin. For instance, the minimal inhibitory concentration (MIC) of one derivative was 500 μg/mL, but this dropped to 125 μg/mL in the presence of kanamycin.
Similarly, a significant synergistic antifungal effect has been observed between a 1,3,4-thiadiazole derivative, 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, and the antibiotic Amphotericin B (AmB). This combination resulted in considerably lower MIC values against fungal pathogens. Spectroscopic studies suggest that this synergy arises from both disruptions in the fungal cell wall and the disaggregation of Amphotericin B.
Interactive Data Table: Synergistic Effects of 1,3,4-Thiadiazole Derivatives
| Thiadiazole Derivative | Commercial Agrochemical | Target Organism | Observed Effect | Reference |
| 1,3,4-thiadiazole derivative | Kanamycin | Staphylococcus aureus | MIC of derivative dropped from 500 to 125 μg/mL | |
| 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol | Amphotericin B | Fungal pathogens | Significantly lower MIC values | |
| AT2 | Amphotericin B | Candida glabrata | Synergistic effect observed |
Materials Science
The unique chemical structure of this compound and its derivatives imparts interesting physicochemical properties, making them valuable in the field of materials science. These compounds have been explored for their optoelectronic properties and their applications in the design of polymers and other functional materials.
Exploration of Optoelectronic Properties (e.g., Fluorescent Probes)
Thiadiazole derivatives are known for their interesting photophysical properties. Some 1,3,4-thiadiazole derivatives have been reported to exhibit dual fluorescence emission. This characteristic is highly valuable for the development of fluorescent probes and sensors.
A new phenanthroimidazole derivative incorporating a 1,3,4-thiadiazole moiety has been synthesized and deposited as a thin film, demonstrating its potential in optoelectronic devices. The inclusion of the thiadiazole group contributes to the electronic excitation through a strong inductive electron-withdrawing effect. Furthermore, 2,1,3-benzothiadiazole derivatives have been designed and synthesized, showing they can absorb a wide range of light and emit from green to red/near-IR light. These compounds possess a narrow energy gap, indicating their semiconductor properties and suitability for optoelectronic applications.
Applications in Polymer Chemistry and Functional Materials Design
The versatility of the 1,3,4-thiadiazole ring has led to its incorporation into various functional materials. These derivatives have found applications as cyanine dyes, oxidation inhibitors, and in the development of conducting polymers. The reactivity of thiadiazoles in polymerization processes has been a subject of study to understand and harness their potential in creating novel materials.
For example, 1,3,4-thiadiazole-containing azo dyes have been synthesized, demonstrating the utility of this scaffold in the dyestuff industry. The ability to tune the spectroscopic properties through molecular modification makes these compounds attractive for creating materials with specific optical characteristics.
Development as Components in Dyes and Lubricant Additives
The structural features of this compound derivatives make them versatile candidates for use in the formulation of dyes and as additives in lubricants. The aromaticity of the thiadiazole ring, combined with the reactivity of its substituents, allows for the synthesis of a wide range of molecules with desirable properties for these applications.
Thiadiazole derivatives are recognized for their utility in creating azo dyes. For instance, new series of acid dyes have been synthesized using 2-Amino-5-methyl-1,3,4-thiadiazole (B108200), a closely related compound, which was diazotized and coupled with various naphthalene acid couplers. researchgate.net Dyes derived from 2-amino-1,3,4-thiadiazole are of particular technical interest for producing brilliant red shades. researchgate.net The versatility of 2-amino-1,3,4-thiadiazole derivatives in dye synthesis is further evidenced by the large number of patent applications for structures with various substituents. researchgate.net Research has also been conducted on the synthesis and characterization of novel azo dyes based on 1,3,4-thiadiazole for applications such as dye-sensitized solar cells. ekb.eg
In the field of lubrication, 1,3,4-thiadiazole derivatives have been investigated for their potential to enhance the performance of base oils. um.edu.my A study on a thiadiazole derivative, 2-benzylmercapto-5-methyl-1,3,4-thiadiazole (TM), demonstrated its effectiveness as a novel additive for conventional lubricating oil. researchgate.net The addition of TM to the base stock was found to significantly lessen the wear diameter and frictional coefficients. researchgate.net Specifically, 2,5-dimercapto-1,3,4-thiadiazole (DMTD) derivatives are commonly used in lubricants as metal passivating agents and also exhibit antioxidant and antiwear properties. lube-media.com The high sulfur content in DMTD derivatives also makes them potential extreme pressure additives. lube-media.com These compounds can be successfully used in mineral, synthetic, or semi-synthetic oils as abrasion inhibitors, extreme pressure/antiwear additives, antioxidants, and corrosion inhibitors. google.com
Table 1: Applications of this compound Derivatives
| Application Area | Derivative Example | Observed Properties |
|---|---|---|
| Dyes | 2-Amino-5-methyl-1,3,4-thiadiazole | Production of brilliant red shades in acid dyes |
| Lubricant Additives | 2-benzylmercapto-5-methyl-1,3,4-thiadiazole | Friction-reducing and anti-corrosion |
| Lubricant Additives | 2,5-dimercapto-1,3,4-thiadiazole (DMTD) | Metal passivation, antioxidant, antiwear, extreme pressure |
Corrosion Inhibition Studies
The ability of this compound and its derivatives to prevent or reduce the corrosion of metals is a significant area of research. Their efficacy as corrosion inhibitors is largely attributed to their molecular structure and their ability to interact with metal surfaces.
Derivatives of 1,3,4-thiadiazole have been demonstrated to be effective corrosion inhibitors for various metals in acidic environments. For example, N,N-dihydroxyethyl-(5-methyl- researchgate.netmdpi.comresearchgate.net thiadiazol-2-sulfur)-carbonyl acetamide was synthesized and shown to protect Q235 carbon steel in a 1 M HCl solution, achieving an inhibition efficiency of over 96% at a concentration of 40 mg/L. mdpi.com The inhibition efficiency of thiadiazole derivatives is influenced by the substituents attached to the thiadiazole ring. mdpi.com
Studies on other derivatives have shown similar protective effects. For instance, two synthesized thiadiazole derivatives, 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole and 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole, were evaluated as corrosion inhibitors for mild steel in a 0.50 M H2SO4 solution. nih.gov The results confirmed that the inhibition efficiency increased with higher concentrations of these compounds. nih.gov Similarly, the corrosion inhibition efficiency of 2-amino-5-alkyl-1,3,4-thiadiazole compounds was evaluated on steel in a 1 M H2SO4 solution, demonstrating their effectiveness. researchgate.net The performance of five different thiadiazole derivatives as steel-corrosion inhibitors in acidic media has also been investigated, showing them to be effective. researchgate.net
Table 2: Inhibitory Performance of Thiadiazole Derivatives on Metal Surfaces
| Derivative | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Concentration |
|---|---|---|---|---|
| N,N-dihydroxyethyl-(5-methyl- researchgate.netmdpi.comresearchgate.net thiadiazol-2-sulfur)-carbonyl acetamide | Q235 Carbon Steel | 1 M HCl | > 96 | 40 mg/L |
| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | Mild Steel | 0.50 M H2SO4 | Increases with concentration | Not specified |
| 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole | Mild Steel | 0.50 M H2SO4 | Increases with concentration | Not specified |
| 5-amino 1,3,4-thiadiazole-2-thiol (5-ATT) | Mild Steel | 1 M HCl | Increases with concentration | Not specified |
The mechanism by which thiadiazole derivatives inhibit corrosion is primarily through their adsorption onto the metal surface, which forms a protective film. aspur.rs This adsorption can be a combination of physical and chemical processes. nih.gov
The adsorption process involves the interaction of the inhibitor molecules with the metal surface. The lone pair electrons of the nitrogen and sulfur atoms, along with the π electrons of the double bonds in the thiadiazole ring, can form stable covalent coordination bonds with the empty d-orbitals of metal atoms, such as iron. mdpi.com This interaction is a key aspect of the chemical adsorption of the inhibitor. mdpi.com The effectiveness of the inhibition is linked to the molecular structure of the derivative, including its size, shape, electronic properties, and the functional groups present. aspur.rs
The adsorption of these compounds on metal surfaces often follows the Langmuir adsorption isotherm. nih.gov The negative value of the standard free energy of adsorption (ΔG°ads) indicates that the adsorption process is spontaneous. nih.gov The inhibitory behavior is explained by the blockage of charge and mass transfer on the metal surface due to the adsorbed thiadiazole molecules, which protects the metal from corrosive ions. nih.gov The formation of this protective barrier impedes corrosive reactions and slows down the degradation of the metal. aspur.rs
Future Perspectives and Emerging Research Avenues for 5 Methyl 1,3,4 Thiadiazole 2 Carbonitrile Research
Innovation in Green and Sustainable Synthetic Methodologies
The synthesis of heterocyclic compounds is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, energy consumption, and the use of hazardous substances. researchgate.net For 5-Methyl-1,3,4-thiadiazole-2-carbonitrile, future research will likely focus on moving away from conventional synthesis methods towards more eco-friendly alternatives that have already shown success for other thiadiazole derivatives. nanobioletters.com
Key areas of innovation include:
Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave radiation to heat reactions, often leading to dramatically reduced reaction times, increased product yields, and fewer side products compared to conventional heating. researchgate.netnanobioletters.com
Ultrasonication: The use of ultrasound energy can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. researchgate.netnanobioletters.com
Solvent-Free or Aqueous-Based Reactions: Developing synthetic routes that eliminate or replace volatile organic solvents with water or conduct reactions in a solvent-free environment is a critical goal for sustainable chemistry. researchgate.net
The application of these green methodologies to the synthesis of this compound and its derivatives would not only enhance the efficiency and economic viability of production but also significantly reduce the environmental footprint. isca.me
| Parameter | Conventional Synthesis | Green Synthesis (Microwave/Ultrasound) |
|---|---|---|
| Reaction Time | Hours to days | Minutes to a few hours researchgate.netnanobioletters.com |
| Energy Consumption | High (prolonged heating) | Low (targeted and rapid heating) |
| Product Yield | Moderate to good | Good to excellent (often >75-90%) nanobioletters.com |
| Solvent Use | Often requires volatile organic solvents | Enables use of greener solvents or solvent-free conditions researchgate.net |
| Waste Generation | Higher due to side reactions and solvent use | Reduced due to higher selectivity and less solvent |
Advancements in High-Throughput Screening for Novel Derivatives
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of thousands of chemical compounds for a specific biological activity. nih.gov For this compound, HTS represents a powerful tool for unlocking its full therapeutic potential. By using the core structure of this compound as a scaffold, combinatorial chemistry techniques can be employed to generate large libraries of related derivatives with diverse functional groups.
These libraries can then be subjected to HTS assays to identify "hits"—compounds that exhibit a desired biological effect, such as inhibiting a specific enzyme or blocking a cellular receptor. nih.gov This approach accelerates the discovery process, moving from a vast pool of candidates to a small number of promising leads in a fraction of the time required by traditional methods. Future research will likely involve the development of specific HTS assays tailored to targets relevant to the 1,3,4-thiadiazole (B1197879) class, such as kinases, carbonic anhydrase, or various microbial enzymes, to screen derivatives of this compound. nih.gov
Computational Design and Rational Synthesis of Tailored Derivatives
The synergy between computational chemistry and synthetic chemistry has revolutionized the design of new molecules with specific functions. nih.gov This field of computer-aided drug design (CADD) is a significant future avenue for research on this compound. mdpi.com Techniques such as molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies allow researchers to predict how a molecule will interact with a biological target before it is ever synthesized. nih.govresearchgate.net
Molecular Docking: This technique simulates the binding of a molecule to the active site of a target protein, such as an enzyme or receptor. It can be used to predict the binding affinity and orientation of novel derivatives of this compound, guiding the synthesis of compounds with higher potency. dovepress.combiointerfaceresearch.com
Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups required for biological activity. This "pharmacophore" can then be used as a template to design new molecules, including tailored thiadiazole derivatives, that fit the model and are likely to be active. researchgate.net
By using these in silico tools, scientists can rationally design and prioritize the synthesis of derivatives of this compound that have a high probability of success, thereby saving significant time and resources. mdpi.com
| Computational Technique | Application for Thiadiazole Derivatives | Potential Target | Reference |
|---|---|---|---|
| Molecular Docking | Screening for inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Angiogenesis in cancer | mdpi.comresearchgate.net |
| In Silico Screening | Identification of potential inhibitors for the Estrogen Receptor | Breast cancer therapy | biointerfaceresearch.com |
| Pharmacophore Modeling | Designing potent and selective 1,3,4-thiadiazole compounds | Various therapeutic targets | nih.gov |
| ADME Prediction | Predicting the absorption, distribution, metabolism, and excretion properties of novel derivatives | Drug development optimization | dovepress.com |
Exploration of Interdisciplinary Applications Beyond Current Scope
While the 1,3,4-thiadiazole scaffold is well-established in medicinal chemistry, its unique chemical properties make it suitable for a range of other applications. researchgate.netsarpublication.com Future research on this compound should extend beyond pharmacology to explore its potential in other scientific and industrial fields.
Emerging areas for exploration include:
Agrochemicals: Thiadiazole derivatives have been investigated for their potential as herbicides, fungicides, and insecticides. researchgate.net The specific structure of this compound could be a starting point for developing new crop protection agents.
Materials Science: The heterocyclic ring system is of interest in the development of novel materials. Applications for thiadiazoles include their use as corrosion inhibitors for metals, components in cyanine dyes, and as metal-chelating agents. researchgate.net
Oxidation Inhibitors: The sulfur and nitrogen atoms in the thiadiazole ring can impart antioxidant properties, making derivatives potentially useful as stabilizers in various industrial products. researchgate.net
By embracing an interdisciplinary approach, researchers can uncover novel applications for this compound, expanding its utility far beyond the traditional boundaries of medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-methyl-1,3,4-thiadiazole-2-carbonitrile, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclization reactions using precursors like thiosemicarbazide and acetic acid derivatives. Key steps include controlling temperature (80–100°C) and using HCl as a catalyst . Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of thiosemicarbazide to acetic acid) and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Monitoring via TLC and spectroscopic validation (IR, H-NMR) ensures purity (>95%) .
Q. How is the structural characterization of this compound performed using spectroscopic techniques?
- Methodological Answer :
- IR Spectroscopy : Confirm C≡N stretch (~2200 cm) and thiadiazole ring vibrations (C-S-C at ~650 cm) .
- H-NMR : Identify methyl protons (δ 2.5–2.7 ppm) and absence of amine protons to distinguish from analogous thiadiazole-2-amine derivatives .
- Mass Spectrometry : Molecular ion peak at m/z 141 (M) and fragmentation patterns for validation .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Conduct antimicrobial assays using disc diffusion or microdilution against E. coli, B. subtilis, and C. albicans. Prepare stock solutions in DMSO (10 mg/mL), test concentrations (10–100 µg/mL), and compare inhibition zones to standard antibiotics (e.g., ampicillin). Validate via MIC/MBC calculations .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the reactivity and bioactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps for nucleophilic/electrophilic sites .
- Docking Studies : Use AutoDock Vina to model interactions with bacterial enzymes (e.g., E. coli dihydrofolate reductase). Validate binding affinities (ΔG ≤ −7 kcal/mol) and hydrogen-bonding patterns .
Q. What strategies resolve contradictions in crystallographic data vs. computational structural predictions?
- Methodological Answer : Compare experimental XRD data (e.g., monoclinic P2/n symmetry, unit cell parameters a = 3.79 Å) with DFT-optimized structures. Address discrepancies (e.g., bond-length variations >0.05 Å) via refinement in SHELXL and multipole modeling .
Q. How can structure-activity relationship (SAR) studies enhance the compound’s pharmacological profile?
- Methodological Answer : Synthesize derivatives (e.g., 5-methyl-1,3,4-thiadiazole-2-carboxamides) and correlate substituent effects (e.g., electron-withdrawing groups on C≡N) with bioactivity. Use regression models (e.g., Hansch analysis) to quantify logP and IC relationships .
Interdisciplinary and Applied Research
Q. What non-pharmacological applications (e.g., corrosion inhibition, materials science) are emerging for this compound?
- Methodological Answer : Evaluate corrosion inhibition on steel using electrochemical impedance spectroscopy (EIS) in 0.1 M HCl. Prepare inhibitor solutions (1–10 mM), measure charge-transfer resistance (), and calculate inhibition efficiency (). Prolonged droplet evaporation studies (≥4 hours) confirm surface adsorption .
Q. How does the compound perform in high-throughput screening (HTS) pipelines for drug discovery?
- Methodological Answer : Implement HTS using 384-well plates, robotic liquid handlers, and fluorescence-based assays (e.g., ATPase activity). Prioritize hits with Z’ > 0.5 and dose-response curves (IC ≤ 10 µM). Cross-validate via SPR (surface plasmon resonance) for binding kinetics (/) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
